Minaprine dihydrochloride, chemically known as 3-(beta-morpholinoethylamino)-4-methyl-6-phenylpyridazine dihydrochloride, is a monoamine oxidase inhibitor that was primarily used in the treatment of depression. Initially introduced in France, it was withdrawn from the market in 1996 due to adverse effects, including convulsions. Despite its withdrawal, minaprine remains a subject of interest in pharmacological research due to its unique properties and mechanisms of action.
The synthesis of minaprine involves several key steps:
This multi-step synthesis highlights the intricate chemical transformations required to produce this compound.
The molecular formula for minaprine dihydrochloride is with a molar mass of approximately 298.39 g/mol. Its structure features a pyridazine ring substituted with various functional groups, contributing to its biological activity. The compound's three-dimensional structure can be modeled using various chemical visualization tools, providing insights into its spatial configuration and potential interactions with biological targets .
Minaprine dihydrochloride can undergo several chemical reactions, particularly under ionizing radiation conditions. Recent studies have demonstrated that exposure to gamma rays can lead to the formation of novel derivatives, such as hydroxymethylated products that exhibit enhanced anti-inflammatory properties. This reaction involves free radical generation in methanolic solutions and subsequent transformations that modify the original structure of minaprine .
Minaprine functions primarily as a reversible inhibitor of monoamine oxidase A, which plays a crucial role in neurotransmitter degradation. By inhibiting this enzyme, minaprine increases the levels of monoamines such as serotonin and norepinephrine in the synaptic cleft, thereby enhancing mood and alleviating depressive symptoms. Additionally, it has been shown to weakly inhibit acetylcholinesterase, further influencing neurotransmitter dynamics in the brain .
Minaprine dihydrochloride exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in pharmaceutical formulations and biological systems.
Despite its withdrawal from clinical use, minaprine dihydrochloride has been investigated for various scientific applications:
Minaprine dihydrochloride (CAS 25905-77-5) is a crystalline salt with the systematic IUPAC name N-(4-methyl-6-phenyl-2,3-dihydropyridazin-3-ylidene)-2-(morpholin-4-yl)ethan-1-amine dihydrochloride. Its molecular formula is C₁₇H₂₄Cl₂N₄O, yielding a molecular weight of 371.30 g/mol [1] [4]. The structure integrates a 4-methyl-6-phenylpyridazine core linked via an imino bridge to a 2-morpholinoethylamine side chain, protonated at the terminal amine to form the dihydrochloride salt [1] [6].
Synthesis proceeds through a convergent route:
Table 1: Key Structural Identifiers of Minaprine Dihydrochloride
Property | Value |
---|---|
CAS Registry Number | 25905-77-5 |
Molecular Formula | C₁₇H₂₄Cl₂N₄O |
IUPAC Name | N-(4-methyl-6-phenyl-2,3-dihydropyridazin-3-ylidene)-2-(morpholin-4-yl)ethan-1-amine dihydrochloride |
SMILES | Cl.Cl.CC1=CC(=NNC1=NCCN1CCOCC1)C1=CC=CC=C1 |
Key Fragments | Phenylpyridazine + morpholinoethylamine |
Minaprine dihydrochloride exhibits moderate water solubility (2360 mg/L at 25°C) and lipophilicity (logP = 2.03), facilitating blood-brain barrier penetration [3] [1]. The dipole moment (~4.5 D) of its pyridazine ring enhances target binding via π-π stacking, while the protonated amine ensures salt stability under ambient conditions [9].
Stability liabilities include:
Table 2: Physicochemical Profile
Property | Value | Method |
---|---|---|
Molecular Weight | 371.30 g/mol | HRMS |
Melting Point | 122°C | Capillary method |
Water Solubility | 2360 mg/L | Shake-flask (25°C) |
logP (Partition Coeff.) | 2.03 | Hansch method |
pKa (Basic) | 11.01 (amine group) | Potentiometric titration |
The pyridazine ring in minaprine is critical for its dual monoamine oxidase inhibition and neurotransmitter reuptake blockade [3] [9]. Key SAR insights:
Table 3: Impact of Structural Modifications on Pharmacological Activity
Modification | Biological Consequence |
---|---|
Pyridazine → Pyridine | Loss of MAO-A inhibition; ↓ dopamine reuptake blockade |
N-Demethylation | ↓ CNS penetration; ↓ antidepressant efficacy |
Phenyl para-hydroxylation | Maintains β-adrenergic attenuation; active metabolite |
Morpholine → Piperazine | ↓ Serotonin reuptake inhibition; altered metabolism |
Absorption: Minaprine dihydrochloride is rapidly absorbed orally across species, with peak plasma concentrations (Cₘₐₓ) at 1–2 hours. Human bioavailability is >80%, though Cₘₐₓ varies with cytochrome P450 (CYP) status: limited metabolizers show 4.0 mg/L vs. 0.29 mg/L in extensive metabolizers [10] [3].
Metabolism: Hepatic transformation dominates, with species-specific pathways:
Excretion: Primarily renal (≥83% in 48 hours). Metabolite profiles differ:
Table 4: Interspecies Pharmacokinetic Parameters
Parameter | Human | Rat | Dog |
---|---|---|---|
Cₘₐₓ (20 mg/kg) | 0.29 mg/L (EM) | 8.1 mg-eq/L | 2.7 mg/L |
t₁/₂ (h) | 2.5 | 1.8 | 3.2 |
Major Metabolite | M3 (45%) | M3 (38%) | M4 (60%) |
Renal Excretion | >95% | 89% | 78% |
EM: Extensive metabolizers; M3: 4-hydroxyminaprine; M4: Minaprine N-oxide
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7